N-(1-benzylpropyl)-3-methylbenzamide
Übersicht
Beschreibung
N-(1-benzylpropyl)-3-methylbenzamide, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. BMDP is a derivative of the well-known psychostimulant drug, methamphetamine. BMDP has gained popularity among drug users due to its potent effects and availability in the market. However, BMDP has also attracted the attention of scientific researchers due to its potential therapeutic applications.
Wirkmechanismus
N-(1-benzylpropyl)-3-methylbenzamide acts as a potent serotonin and dopamine transporter blocker, leading to increased levels of these neurotransmitters in the brain. N-(1-benzylpropyl)-3-methylbenzamide binds to the transporters and prevents the reuptake of serotonin and dopamine into the presynaptic neuron. This results in an increase in the extracellular concentration of these neurotransmitters, leading to enhanced neurotransmission. N-(1-benzylpropyl)-3-methylbenzamide has also been found to act as a weak inhibitor of norepinephrine transporter.
Biochemical and Physiological Effects
The increased levels of serotonin and dopamine in the brain due to N-(1-benzylpropyl)-3-methylbenzamide administration have been found to produce various biochemical and physiological effects. These include increased locomotor activity, enhanced mood, and reduced anxiety and depression-like behaviors in animal models. N-(1-benzylpropyl)-3-methylbenzamide has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. These findings suggest that N-(1-benzylpropyl)-3-methylbenzamide could be a potential therapeutic agent for the treatment of various mental disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-benzylpropyl)-3-methylbenzamide in lab experiments is its potent and selective mechanism of action. N-(1-benzylpropyl)-3-methylbenzamide acts as a potent serotonin and dopamine transporter blocker, leading to increased levels of these neurotransmitters in the brain. This allows for the investigation of the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using N-(1-benzylpropyl)-3-methylbenzamide in lab experiments is its potential for abuse and addiction. N-(1-benzylpropyl)-3-methylbenzamide has been found to produce rewarding effects in animal models, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(1-benzylpropyl)-3-methylbenzamide. One direction is the investigation of the potential therapeutic applications of N-(1-benzylpropyl)-3-methylbenzamide in the treatment of various mental disorders such as depression, anxiety, and addiction. Another direction is the development of new drugs based on the structure of N-(1-benzylpropyl)-3-methylbenzamide that could have improved pharmacological properties. Additionally, the investigation of the long-term effects of N-(1-benzylpropyl)-3-methylbenzamide on the brain and behavior is also an important direction for future research.
Conclusion
N-(1-benzylpropyl)-3-methylbenzamide is a novel psychoactive substance that has gained popularity among drug users due to its potent effects. However, N-(1-benzylpropyl)-3-methylbenzamide has also attracted the attention of scientific researchers due to its potential therapeutic applications. N-(1-benzylpropyl)-3-methylbenzamide acts as a potent serotonin and dopamine transporter blocker, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs. N-(1-benzylpropyl)-3-methylbenzamide has shown potential therapeutic applications in the treatment of various mental disorders such as depression, anxiety, and addiction. Further research is needed to fully understand the potential of N-(1-benzylpropyl)-3-methylbenzamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpropyl)-3-methylbenzamide has shown potential therapeutic applications in the treatment of various mental disorders such as depression, anxiety, and addiction. N-(1-benzylpropyl)-3-methylbenzamide has been found to act as a potent serotonin and dopamine transporter blocker, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs such as fluoxetine and venlafaxine. N-(1-benzylpropyl)-3-methylbenzamide has also been shown to reduce drug-seeking behavior in animal models of addiction. These findings suggest that N-(1-benzylpropyl)-3-methylbenzamide could be a promising candidate for the development of new antidepressant, anxiolytic, and anti-addiction drugs.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-phenylbutan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-17(13-15-9-5-4-6-10-15)19-18(20)16-11-7-8-14(2)12-16/h4-12,17H,3,13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUHLSJUSLJJKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-phenylbutan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.